butyl 4-[(anilinocarbonyl)amino]benzoate
Description
Butyl 4-[(anilinocarbonyl)amino]benzoate is a synthetic ester derivative of benzoic acid, featuring a butyl ester group and a substituted aniline moiety. Its molecular structure includes a central benzoate core with a 4-amino linkage modified by an anilinocarbonyl group (–NH–CO–NH–C₆H₅). This compound is structurally related to alkyl benzoates but distinguishes itself through the incorporation of a urea-like (carbamoyl) functional group derived from aniline.
Such derivatives are often explored in pharmaceutical or agrochemical contexts due to their tailored reactivity and stability.
Properties
IUPAC Name |
butyl 4-(phenylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-13-23-17(21)14-9-11-16(12-10-14)20-18(22)19-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOHTLSTWGBVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds for Comparison:
Butyl 4-[(Anilinocarbonyl)Oxy]Benzoate () Molecular Formula: C₁₈H₁₉NO₄ Functional Group: Ester-linked anilinocarbonyloxy (–O–CO–NH–C₆H₅).
- Molecular Formula: C₈H₈O₂ (methyl), C₁₁H₁₄O₂ (butyl).
- Functional Group: Simple alkyl ester (–COO–R).
- Applications: Cosmetics (emollients), food additives.
- Molecular Formula: C₁₉H₁₇N₄NaO₈
- Functional Group: Complex benzoate with pyrimidinyloxy substituents.
- Applications: Herbicide (rice paddies).
Table 1: Comparative Properties of Benzoate Derivatives
*Estimated based on structural similarity to .
†Calculated from molecular formula C₁₈H₂₀N₂O₃.
Physicochemical Properties
- Solubility: The amino group in this compound likely enhances water solubility compared to butyl benzoate, though the butyl chain and aromatic rings counterbalance this effect. In contrast, the oxy variant () may exhibit lower polarity.
- Thermal Stability : Urea-like linkages (as in the target compound) generally increase thermal stability over ester-linked analogs due to stronger intermolecular hydrogen bonding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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